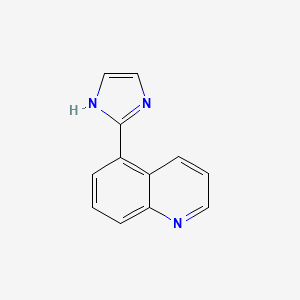

5-(1H-imidazol-2-yl)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

31990-82-6 |

|---|---|

Molecular Formula |

C12H9N3 |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

5-(1H-imidazol-2-yl)quinoline |

InChI |

InChI=1S/C12H9N3/c1-3-10(12-14-7-8-15-12)9-4-2-6-13-11(9)5-1/h1-8H,(H,14,15) |

InChI Key |

BBPPSGCJMAJRBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C3=NC=CN3 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 5 1h Imidazol 2 Yl Quinoline

Direct Synthesis Strategies for the 5-(1H-imidazol-2-yl)quinoline Core Structure

The direct construction of the this compound framework involves the simultaneous or sequential formation of the quinoline (B57606) and imidazole (B134444) rings or the coupling of pre-existing quinoline and imidazole precursors.

Multicomponent Reaction Approaches for this compound Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like quinoline-imidazole hybrids in a single step from three or more starting materials. solubilityofthings.combohrium.com These reactions are advantageous due to their operational simplicity and ability to generate structural diversity. solubilityofthings.com

A notable example involves a one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles, where a quinoline aldehyde, such as 2-phenoxyquinoline-3-carbaldehyde, reacts with benzil (B1666583) and ammonium (B1175870) acetate (B1210297). rjlbpcs.comtandfonline.com This reaction, often catalyzed by a Lewis acid like ceric ammonium nitrate (B79036) (CAN), proceeds to give the corresponding imidazole-substituted quinoline in high yield. rjlbpcs.com Microwave-assisted MCRs have also been developed, significantly reducing reaction times and often improving yields. bohrium.comresearchgate.net For instance, the synthesis of 3-(1,4,5-triaryl-1H-imidazol-2-yl)quinolin-2-amines has been achieved via a cascade multicomponent reaction of 2-chloroquinoline-3-carbaldehydes, anilines, and substituted benzils under microwave irradiation using Fe3O4 nanoparticles as a catalyst. researchgate.net

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Conditions | Product | Ref |

| 2-Phenoxyquinoline-3-carbaldehyde | Benzil | Ammonium Acetate | Ceric Ammonium Nitrate, Reflux | 3-(4,5-diphenyl-1H-imidazol-2-yl)-2-phenoxyquinoline | tandfonline.com |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Aniline | Substituted Benzil | Fe3O4 NPs, Microwave | 3-(1,4,5-triaryl-1H-imidazol-2-yl)quinolin-2-amine | researchgate.net |

| Quinoline aldehyde | Ammonium acetate | Ethylenediamine | Microwave, 120°C | N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine |

Ring-Closing Reactions for Imidazole and Quinoline Moiety Formation

The synthesis of the quinoline and imidazole rings can be accomplished through various ring-closing reactions. The Friedländer annulation is a classic and versatile method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govrsc.org This reaction can be catalyzed by acids, bases, or metal catalysts. nih.gov Modifications of the Friedländer synthesis, along with other named reactions like the Skraup, Doebner-von Miller, and Pfitzinger reactions, provide access to a wide range of substituted quinolines that can serve as precursors for the imidazole linkage. nih.govrsc.org

For the imidazole ring, the van Leusen imidazole synthesis is a powerful tool. mdpi.com This three-component reaction between an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC) can be employed to construct the imidazole ring onto a pre-functionalized quinoline scaffold. mdpi.com Ring-closing metathesis (RCM) has also been utilized to form fused bicyclic imidazole rings. mdpi.com Another approach involves the Huisgen [3+2] dipolar cycloaddition reaction, which has been used to create hybrid quinoline-imidazole derivatives. rsc.org This method often involves the N-alkylation of an imidazole followed by reaction with a dipolarophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD). rsc.org

A specific example of a ring-closing reaction for quinoline formation is the iodine-mediated electrophilic 6-endo-dig cyclization of 1-(2-(substituted ethynyl)phenyl)-1H-pyrroles to yield substituted 5-iodopyrrolo[1,2-a]quinolines. researchgate.net This regioselective cyclization provides a functionalized quinoline core that can be further modified. researchgate.net

Cross-Coupling Methodologies for Constructing the Imidazole-Quinoline Linkage

Modern cross-coupling reactions are instrumental in forging the bond between pre-synthesized quinoline and imidazole rings. The Suzuki-Miyaura coupling is a widely used method for this purpose, typically involving the reaction of a haloquinoline with an imidazolylboronic acid or ester, or vice versa, in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction demonstrates good functional group tolerance and is often used in the final stages of a synthesis to link complex fragments. nih.gov For instance, the Suzuki reaction has been successfully employed for the functionalization of a 2-(1H-benzo[d]imidazol-2-yl)quinoline moiety at the 8-position of the quinoline ring using a substituted phenylboronic acid. mdpi.com

The Chan-Evans-Lam (CEL) coupling is another important C-N cross-coupling reaction that utilizes copper catalysts to connect N-H bonds of imidazoles with arylboronic acids. nih.gov This method offers an alternative to palladium-catalyzed reactions and can be effective for a range of imidazole and quinoline substrates. nih.gov The efficiency of these cross-coupling reactions can be influenced by the choice of catalyst, ligands, base, and solvent. nih.govfrontiersin.org

| Coupling Partners | Catalyst System | Reaction Type | Product Type | Ref |

| Haloquinoline and Imidazolylboronic acid | Pd catalyst, base | Suzuki-Miyaura | Imidazole-substituted quinoline | nih.govmdpi.com |

| Imidazole and Quinolinylboronic acid | Cu catalyst, base | Chan-Evans-Lam | Imidazole-substituted quinoline | nih.gov |

| Pyridoimidazole arylamines and Carbonyl compounds | I2–DMSO | Oxidative Cross-Coupling | Quinoline fused imidazo[4,5-c]quinolines | researchgate.net |

Catalyst-Assisted Synthesis of this compound and Analogues

A variety of catalysts play a crucial role in the synthesis of this compound and its analogues, enhancing reaction rates, yields, and selectivity. Both homogeneous and heterogeneous catalysts are employed.

In multicomponent reactions for imidazole synthesis, Lewis acids like ceric ammonium nitrate (CAN) have proven effective. rjlbpcs.com Nanoparticle catalysts, such as Fe3O4, have been used in microwave-assisted syntheses to promote cascade reactions leading to complex quinoline-imidazole structures. researchgate.net For the construction of the quinoline ring via the Friedländer synthesis, a range of catalysts including ionic liquids and nanocatalysts like silica (B1680970) nanoparticles have been reported to give high yields under mild conditions. nih.gov

In cross-coupling reactions, palladium complexes with various phosphine (B1218219) ligands are the workhorses for Suzuki-Miyaura couplings. nih.govmdpi.com Copper catalysts, often in the form of copper(II) salts like Cu(OAc)2 or Cu(OTf)2, are employed for Chan-Evans-Lam C-N bond formations. nih.govfrontiersin.org The choice of catalyst can be critical for overcoming steric hindrance and achieving high yields, especially with substituted coupling partners. mdpi.com

Derivatization and Functionalization Strategies of this compound

Once the core this compound scaffold is assembled, further derivatization and functionalization can be carried out to modify its properties.

Regioselective Functionalization of the Quinoline Moiety

The quinoline ring system possesses multiple C-H bonds that can be selectively functionalized. The electronic properties of the quinoline ring, with the nitrogen atom making the pyridine (B92270) ring electron-deficient, influence the regioselectivity of these reactions.

Direct C-H functionalization has emerged as a powerful tool for introducing substituents onto the quinoline ring without the need for pre-functionalization (e.g., halogenation). nih.gov Transition metal-catalyzed C-H activation allows for the introduction of aryl, alkyl, and other groups at specific positions. The C2 position of the quinoline ring is often readily functionalized due to its proximity to the nitrogen atom. nih.govmdpi.com However, methods for the regioselective functionalization of distal positions (C3-C8) have also been developed. nih.gov For example, palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to occur at the C2 position. mdpi.com The use of directing groups can steer the functionalization to other positions, such as the meta-position (C3 or C5). nih.gov

Iodination of the quinoline ring, for instance, through electrophilic cyclization, provides a handle for further diversification via cross-coupling reactions. researchgate.net This allows for the introduction of a wide range of functional groups at specific sites on the quinoline nucleus.

| Reaction Type | Reagents/Catalyst | Position of Functionalization | Product | Ref |

| C-H Arylation | Pd(OAc)2, Ag2CO3 | C2 (on quinoline N-oxide) | 2-Arylquinoline N-oxide | mdpi.com |

| Electrophilic Iodination/Cyclization | I2 | C5 (on pyrrolo[1,2-a]quinoline) | 5-Iodopyrrolo[1,2-a]quinoline | researchgate.net |

| Suzuki Coupling | Pd(dppf)Cl2, boronic acid | C8 | 8-Aryl-2-(1H-benzo[d]imidazol-2-yl)quinoline | mdpi.com |

Selective Derivatization of the Imidazole Nitrogen and Carbon Centers

The selective derivatization of the imidazole nitrogen and carbon centers in the this compound scaffold is a crucial strategy for creating diverse analogues with potentially enhanced biological activities. The imidazole ring, with its two nitrogen atoms and available carbon positions, offers multiple sites for chemical modification. nih.gov

One of the nitrogen atoms in the imidazole ring can act as a hydrogen bond donor, a property that can be modulated by substitution. nih.gov For instance, the introduction of aliphatic or aromatic groups on the imidazole nitrogen can significantly impact the molecule's biological activity. nih.gov Research has shown that N-alkylation or N-arylation of the imidazole moiety can be achieved under various reaction conditions.

Derivatization of the carbon centers of the imidazole ring is another important approach. For example, the synthesis of 4,5-diphenyl-1H-imidazole derivatives has been accomplished by reacting tetrazolo[1,5-a]quinolines with benzil and ammonium acetate in glacial acetic acid. researchgate.net This reaction highlights a method for introducing aryl groups at the C4 and C5 positions of the imidazole ring.

Synthesis of Poly-substituted this compound Analogues

The synthesis of poly-substituted quinoline derivatives is often achieved through multicomponent reactions, which are highly efficient in creating molecular complexity in a single step. researchgate.net The Friedländer annulation is a classic and straightforward method for preparing poly-substituted quinolines. researchgate.net This reaction typically involves the acid- or base-catalyzed condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. researchgate.net

Various catalytic systems have been developed to improve the efficiency and environmental friendliness of the Friedländer synthesis. nih.gov For example, silica-supported P2O5 has been used as an effective catalyst for the solvent-free synthesis of poly-substituted quinolines at 80 °C, resulting in high to excellent yields and short reaction times. researchgate.net Other catalysts, such as trifluoroacetic acid (TFA), Lewis acids, and iodine, have also been employed. rsc.org

A notable example of synthesizing poly-substituted analogues involves the one-pot, three-component reaction between substituted 2-phenoxyquinolin-3-carbaldehydes, benzil, and ammonium acetate to yield imidazole-appended quinoline derivatives. tandfonline.com Similarly, 3-(4,5-diaryl-1H-imidazol-2-yl)quinolin-2-amines have been synthesized through the condensation of substituted 2-chloro-3-formyl quinolines with substituted benzils, facilitated by ammonium acetate and acetic acid. researchgate.net

The table below summarizes various synthetic routes for poly-substituted quinoline analogues.

| Starting Materials | Reagents/Catalyst | Product | Reference |

| 2-aminoaryl ketones, carbonyl compounds | P2O5/SiO2 | Poly-substituted quinolines | researchgate.net |

| 2-phenoxyquinolin-3-carbaldehydes, benzil, ammonium acetate | N/A (one-pot) | Imidazole appended quinoline derivatives | tandfonline.com |

| 2-chloro-3-formyl quinolines, substituted benzils | NH4OAc, acetic acid | 3-(4,5-diaryl-1H-imidazol-2-yl)quinolin-2-amines | researchgate.net |

| Isatin, 4'-bromopropiophenone | KOH, EtOH/H2O | Quinoline analogues with a C3 methyl substituent | nih.gov |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of quinoline derivatives to minimize environmental impact. researchgate.net This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.nettandfonline.com

Solvent-Free and Microwave-Assisted Synthetic Routes

Solvent-free and microwave-assisted methods are prominent green chemistry techniques for synthesizing quinoline-based imidazole derivatives. researchgate.net Microwave-assisted synthesis offers several advantages over conventional heating, including shorter reaction times, higher yields, and reduced energy consumption. researchgate.netresearchgate.net

A study demonstrated the synthesis of N-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)(aryl)amides using both conventional and microwave methods. The solvent-free microwave approach was found to be a more rapid, high-yielding, and environmentally friendly protocol. researchgate.net Another example is the microwave-assisted preparation of imidazopyridines and quinolines from corresponding ketones and amines using activated MnO2 as an oxidant, which requires no solvent. researchgate.net

The following table compares conventional and microwave-assisted synthesis for a quinoline-based imidazole derivative.

| Method | Reaction Time | Yield | Environmental Impact | Reference |

| Conventional | Longer | Lower | Higher (solvent use) | researchgate.net |

| Microwave-Assisted | Shorter | Higher | Lower (solvent-free) | researchgate.netresearchgate.net |

Sustainable Catalytic Systems for this compound Synthesis

The development of sustainable catalytic systems is another cornerstone of green chemistry in quinoline synthesis. acs.org Nanocatalysts, in particular, have gained attention due to their high catalytic activity and reusability. acs.org

For instance, copper nanoparticles grafted on carbon microspheres (Cu-NP/C) have been used as a reusable and efficient catalyst for the synthesis of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives. samipubco.com This catalyst can be recycled multiple times without a significant loss in its catalytic activity. samipubco.com Similarly, Fe3O4 nanoparticles have been employed as effective nanocatalysts in the tandem synthesis of 3-(4,5-diaryl-1H-imidazol-2-yl)quinolin-2-amines. researchgate.net

Ionic liquids have also emerged as green catalysts and solvents for quinoline synthesis. nih.gov For example, a sulfonic acid ionic liquid, 4-imidazole-1-yl-butane-1-sulfonic acid, has been used as a dual solvent-catalyst for the metal-free synthesis of quinolines via Friedländer annulation under solvent-free conditions. nih.gov

The table below highlights some sustainable catalysts used in quinoline synthesis.

| Catalyst | Reaction | Advantages | Reference |

| Cu-NP/C | Synthesis of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinolines | Reusable, high yield | samipubco.com |

| Fe3O4 Nanoparticles | Synthesis of 3-(4,5-diaryl-1H-imidazol-2-yl)quinolin-2-amines | Effective, nanocatalyst | researchgate.net |

| 4-imidazole-1-yl-butane-1-sulfonic acid | Friedländer annulation for quinoline synthesis | Dual solvent-catalyst, metal-free, solvent-free | nih.gov |

| CaAl2O4 nanophosphors | Synthesis of benzimidazole-based Schiff bases | Reusable, avoids harmful solvents | tandfonline.com |

Reaction Mechanisms and Kinetic Studies in the Formation of this compound

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound and its analogues. The formation of the quinoline ring via the Friedländer synthesis typically proceeds through the formation of an imine intermediate from the condensation of a 2-aminobenzaldehyde (B1207257) with a carbonyl compound, followed by intramolecular cyclization and dehydration. nih.gov

Kinetic studies can provide insights into the rate-determining steps of a reaction. For example, in the reductive N-methylation of quinolines with methanol (B129727) catalyzed by a Pt-SnOx/Al2O3 system, the dehydrogenation of methanol was identified as the rate-determining step. acs.org

In the context of enzyme inhibition, kinetic studies are vital for understanding the mechanism of action. For instance, a kinetic study of a potent α-glucosidase inhibitor, a derivative of quinoline, revealed a competitive mechanism of inhibition. researchgate.net Similarly, the kinetic analysis of another quinoline-based derivative against α-glucosidase indicated a competitive inhibition pattern. nih.gov

The plausible reaction mechanism for the formation of imidazo[1,2-b]pyrazoles, a related heterocyclic system, has also been proposed, providing a framework for understanding similar cyclization reactions. researchgate.net

| Compound/Reaction | Study Type | Key Finding | Reference |

| Reductive N-methylation of quinolines | Kinetic Study | Dehydrogenation of methanol is the rate-determining step. | acs.org |

| Quinoline derivative as α-glucosidase inhibitor | Kinetic Study | Competitive inhibition mechanism. | researchgate.net |

| Quinoline-based-benzo[d]imidazole derivative | Kinetic Study | Competitive inhibition of α-glucosidase. | nih.gov |

| Imidazo[1,2-b]pyrazole formation | Mechanistic Proposal | Plausible reaction pathway outlined. | researchgate.net |

| Corrosion inhibition by quinoline derivatives | Electrochemical & Theoretical | Adsorption follows Langmuir model, mixed-type inhibition. | bohrium.com |

Advanced Structural Characterization and Spectroscopic Elucidation of 5 1h Imidazol 2 Yl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A full suite of NMR experiments would be required to assign all proton and carbon signals and to confirm the connectivity of the 5-(1H-imidazol-2-yl)quinoline molecule.

The ¹H NMR spectrum of this compound would provide crucial information about the chemical environment, number, and connectivity of the protons. The aromatic region of the spectrum would be complex, showing distinct signals for the protons on both the quinoline (B57606) and imidazole (B134444) rings. The chemical shifts (δ) would be influenced by the electron-donating or -withdrawing nature of the adjacent ring systems and nitrogen atoms. Coupling constants (J) between adjacent protons would reveal their connectivity.

The ¹³C NMR spectrum, typically recorded with proton decoupling, would show a single peak for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would indicate their hybridization (sp² for all carbons in the aromatic rings) and their electronic environment. Carbons adjacent to nitrogen atoms would be expected to resonate at a lower field (higher ppm) due to the deshielding effect of the electronegative nitrogen.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H2' (imidazole) | 7.5 - 8.0 | - |

| H4', H5' (imidazole) | 7.0 - 7.5 | 115 - 125 |

| H2 (quinoline) | 8.8 - 9.2 | 150 - 155 |

| H3 (quinoline) | 7.4 - 7.8 | 120 - 125 |

| H4 (quinoline) | 8.0 - 8.5 | 135 - 140 |

| H6 (quinoline) | 7.8 - 8.2 | 128 - 132 |

| H7 (quinoline) | 7.5 - 7.9 | 125 - 130 |

| H8 (quinoline) | 8.0 - 8.5 | 128 - 132 |

| C2' (imidazole) | - | 145 - 150 |

| C4', C5' (imidazole) | - | 115 - 125 |

| C2 (quinoline) | - | 150 - 155 |

| C3 (quinoline) | - | 120 - 125 |

| C4 (quinoline) | - | 135 - 140 |

| C4a (quinoline) | - | 128 - 132 |

| C5 (quinoline) | - | 130 - 135 |

| C6 (quinoline) | - | 128 - 132 |

| C7 (quinoline) | - | 125 - 130 |

| C8 (quinoline) | - | 128 - 132 |

| C8a (quinoline) | - | 148 - 152 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

To definitively assign the proton and carbon signals and to confirm the covalent framework of the molecule, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, showing cross-peaks between protons that are on adjacent carbon atoms. This would be instrumental in tracing the connectivity of the protons within the quinoline and imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the connectivity between different ring systems and for assigning quaternary carbons (carbons with no attached protons). For this compound, HMBC would be crucial to confirm the attachment of the imidazole ring at the C5 position of the quinoline ring.

Solid-state NMR (ssNMR) spectroscopy provides information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR could be used to study its crystalline forms (polymorphs). Differences in the crystal packing and intermolecular interactions in different polymorphs would lead to distinct chemical shifts and line shapes in the ssNMR spectra. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

The IR and Raman spectra of this compound would exhibit a series of bands corresponding to the stretching and bending vibrations of the various bonds in the molecule.

N-H vibrations: The N-H stretching vibration of the imidazole ring would be expected in the region of 3200-3500 cm⁻¹. The position and shape of this band would be sensitive to hydrogen bonding.

C-H vibrations: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. C-H in-plane and out-of-plane bending vibrations would be observed in the fingerprint region (below 1600 cm⁻¹).

C=C and C=N vibrations: The stretching vibrations of the C=C and C=N bonds within the quinoline and imidazole rings would give rise to a series of characteristic bands in the 1400-1650 cm⁻¹ region.

Hypothetical Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching (imidazole) |

| 3100-3000 | Aromatic C-H stretching |

| 1620-1580 | C=N stretching (quinoline, imidazole) |

| 1580-1450 | Aromatic C=C stretching |

| 1450-1300 | In-plane C-H bending |

| 900-650 | Out-of-plane C-H bending |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

In the solid state, intermolecular interactions such as hydrogen bonding and π-π stacking can significantly influence the vibrational spectra. The N-H group of the imidazole ring can act as a hydrogen bond donor, and the nitrogen atoms in both rings can act as hydrogen bond acceptors. The formation of hydrogen bonds would typically cause the N-H stretching band to broaden and shift to a lower frequency in the IR spectrum.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules in the crystal lattice could lead to subtle shifts in the vibrational frequencies of the ring modes. A detailed analysis of the vibrational spectra, potentially in combination with computational modeling, would be necessary to elucidate the nature and extent of these intermolecular interactions.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. For this compound (molecular formula: C₁₂H₉N₃), HRMS would be used to confirm this composition by comparing the experimentally measured exact mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass. This technique helps to distinguish between compounds with the same nominal mass but different elemental formulas. While HRMS is a standard characterization method for novel compounds, specific high-resolution mass data for this compound were not found in the available search results.

Tandem mass spectrometry (MS/MS) is employed to establish the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, providing a "fingerprint" that can confirm the connectivity of its atoms.

For this compound, an MS/MS experiment would involve isolating the protonated molecular ion [M+H]⁺ and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pathways would likely involve characteristic losses from the quinoline and imidazole rings. Common fragmentation patterns for related quinoline structures include the loss of small neutral molecules like HCN. However, a detailed, experimentally verified fragmentation pathway for this compound is not described in the retrieved literature.

X-ray Crystallography for Absolute Structural Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules are arranged in the crystal lattice.

A single-crystal X-ray diffraction study would provide unambiguous proof of the structure of this compound. This analysis yields a detailed crystallographic dataset, including the unit cell dimensions, space group, and precise atomic coordinates within the crystal. While this technique has been applied to many quinoline and imidazole derivatives, a published crystal structure with specific parameters for this compound could not be located.

Table 1: Illustrative Crystallographic Data Table This table is a template representing the type of data that would be obtained from a single-crystal X-ray diffraction study. No specific data for this compound is available.

| Parameter | Value |

|---|---|

| Chemical formula | C₁₂H₉N₃ |

| Formula weight | 195.23 |

| Crystal system | Not Available |

| Space group | Not Available |

| a, b, c (Å) | Not Available |

| α, β, γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

| Density (calculated) (g/cm³) | Not Available |

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. Studies on the crystallization mechanism of this compound would involve varying crystallization conditions (e.g., solvent, temperature, cooling rate) to investigate the potential for different polymorphic forms. Such studies are crucial for understanding the solid-state properties of a compound. However, no research on the polymorphism or specific crystallization behavior of this compound has been reported in the searched literature.

The electronic structure and, consequently, the spectroscopic behavior of quinoline-imidazole conjugates are highly dependent on the specific substitution pattern and the nature of the linkage between the two heterocyclic rings. Therefore, data from related compounds, such as those with different substitution positions or fused ring systems (e.g., imidazo[1,5-a]quinolines), cannot be directly extrapolated to accurately describe the electronic transitions and solvatochromic effects of this compound.

To provide a thorough and accurate analysis as requested, experimental determination of the UV-Visible absorption and fluorescence spectra of this compound in various solvents would be necessary. Such studies would enable the characterization of its chromophoric properties, the identification of its principal electronic transitions (e.g., π → π* and n → π*), and the quantification of any solvatochromic shifts, which would, in turn, offer insights into the changes in the molecule's electronic distribution upon excitation.

Without such specific data, a detailed discussion of the "," including the creation of data tables for its electronic transitions and solvatochromic effects, cannot be scientifically executed. Further experimental research is required to fill this knowledge gap in the photophysical understanding of this compound.

Coordination Chemistry and Metal Complexation of 5 1h Imidazol 2 Yl Quinoline

Ligand Design Principles of 5-(1H-imidazol-2-yl)quinoline

The design of this compound as a ligand is predicated on its ability to act as a bidentate N,N-donor. The spatial arrangement of the nitrogen atoms allows for the formation of a stable chelate ring upon coordination to a metal center.

The imidazole (B134444) ring contains two nitrogen atoms with different electronic environments. One is an imine-type or "pyridine-type" nitrogen (-N=), which is sp²-hybridized and has its lone pair available for coordination. wikipedia.org The other is an amine-type or "pyrrole-type" nitrogen (-NH-), whose lone pair is typically involved in the aromatic π-system. wikipedia.org

In neutral media, coordination occurs exclusively through the basic, imine-type nitrogen, which acts as a pure sigma-donor. wikipedia.org This nitrogen atom serves as the second coordination site in this compound, completing the chelate ring. The NH proton on the pyrrole-type nitrogen can be deprotonated in basic conditions to form an imidazolate anion, which can also act as a bridging ligand between two metal centers, but for simple chelation, the imine nitrogen is the key participant. wikipedia.org

The true strength of this compound as a ligand lies in the synergistic action of its two N-donor moieties. The quinoline (B57606) nitrogen and the imine-type imidazole nitrogen are positioned to form a stable five- or six-membered chelate ring with a metal ion. This "chelate effect" results in complexes that are thermodynamically more stable than those formed with analogous monodentate ligands.

The coordination behavior of the closely related ligand, 2-(1H-benzo[d]imidazol-2-yl)quinoline (BQ), demonstrates this synergy. In complexes of BQ, the ligand coordinates in a bidentate fashion through both the quinoline and imidazole nitrogen atoms. researchgate.net This dual coordination enforces specific geometries around the metal center, leading to structures such as distorted tetrahedral and trigonal bipyramidal arrangements. researchgate.net The rigid structure of the ligand backbone influences the bite angle and the resulting coordination geometry, which in turn dictates the physical and chemical properties of the metal complex.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with ligands like this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. Characterization is then performed using a suite of spectroscopic and analytical techniques. While detailed reports on the specific target ligand are limited, extensive studies on analogous quinoline-imidazole systems provide a clear blueprint for the expected outcomes.

Transition metal complexes of quinoline-imidazole ligands are readily synthesized by refluxing the ligand with metal halides or acetates in solvents like ethanol (B145695) or methanol (B129727). orientjchem.org The resulting complexes are often crystalline solids, stable at room temperature, and soluble in polar organic solvents such as DMF and DMSO. nih.gov

Studies on the analogous ligand 2-(1H-benzo[d]imidazol-2-yl)quinoline (BQ) have yielded a variety of transition metal complexes. For example, complexes with Zinc(II) and Copper(II) have been synthesized and characterized. researchgate.net The reaction of BQ with ZnCl₂ produces a complex with the formula {Zn(BQ)Cl₂}, where the zinc center adopts a distorted tetrahedral geometry. researchgate.net A copper complex, {[Cu(BQ)₂(OC(O)CH₃)]OC(O)CH₃·CH₃COOH}, features a central Cu(II) ion in a trigonal bipyramidal coordination environment, surrounded by two bidentate BQ ligands and a coordinated acetate (B1210297) molecule. researchgate.net Similarly, Co(II) and Mn(II) complexes, {Co(DMF)(BQ)Cl₂} and {Mn(DMF)(BQ)Cl₂}, have been shown to exhibit trigonal bipyramidal coordination. researchgate.net

Characterization of these complexes relies on several methods:

FT-IR Spectroscopy: Confirms coordination by showing a shift in the vibrational frequencies of the C=N groups in both the quinoline and imidazole rings.

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and helps determine the coordination geometry.

Elemental Analysis: Confirms the stoichiometry of the metal-to-ligand ratio.

Table 1: Examples of Transition Metal Complexes with the Analogous Ligand 2-(1H-benzo[d]imidazol-2-yl)quinoline (BQ)

| Metal Ion | Molecular Formula of Complex | Coordination Geometry | Reference |

|---|---|---|---|

| Zinc(II) | {Zn(BQ)Cl₂} | Distorted Tetrahedral | researchgate.net |

| Copper(II) | {[Cu(BQ)₂(OAc)]OAc·AcOH} | Trigonal Bipyramidal | researchgate.net |

| Cobalt(II) | {Co(DMF)(BQ)Cl₂} | Trigonal Bipyramidal | researchgate.net |

Note: Data presented is for the analogous ligand 2-(1H-benzo[d]imidazol-2-yl)quinoline (BQ) to illustrate expected behavior.

The chelating properties of this compound are not limited to transition metals; it is also expected to form stable complexes with main group metals. The synthesis protocols are similar, typically involving the reaction of the ligand with a main group metal salt.

The coordination chemistry of the BQ analog with Lead(II), a main group metal, has been explored. The resulting complex, {Pb(BQ)Cl₂}n, was synthesized and characterized. researchgate.net X-ray analysis revealed a polymeric structure where the lead center has a distorted six-fold coordination geometry. researchgate.net This demonstrates that quinoline-imidazole ligands can bridge main group metal centers to form extended coordination polymers, a property of interest in materials science. The characterization of such complexes would similarly involve spectroscopic and diffraction techniques to elucidate their structure and bonding.

Rare Earth Metal Complexes

The formation of complexes between this compound and rare earth elements (REEs) is plausible, given the known affinity of lanthanide ions for nitrogen- and oxygen-donating ligands. Studies on other quinoline derivatives, such as the antibacterial drug oxolinic acid, have demonstrated their ability to form stable complexes with a range of rare earth cations, including Y³⁺, La³⁺, Sm³⁺, Eu³⁺, Gd³⁺, and Tb³⁺. mdpi.comnih.gov In these cases, coordination typically occurs through oxygen atoms. For this compound, which lacks the carboxyl and keto groups of oxolinic acid, coordination would proceed through the two available nitrogen donor atoms.

The synthesis of such complexes would likely involve the reaction of a rare earth salt (e.g., nitrate (B79036) or chloride) with the ligand in a suitable solvent like methanol or ethanol. Lanthanides exhibit high coordination numbers, typically ranging from 6 to 12, and the resulting complexes with a bidentate ligand like this compound might also incorporate solvent molecules or counter-ions into the coordination sphere to satisfy this requirement. mdpi.com The characterization of these potential complexes would rely on techniques such as elemental analysis, IR spectroscopy, and mass spectrometry. mdpi.commdpi.com

Structural Analysis of Metal-5-(1H-imidazol-2-yl)quinoline Complexes

Although specific crystal structures for metal complexes of this compound are not available, the structures of complexes with analogous ligands provide significant insight into the expected coordination modes. For instance, in silver(I) complexes of quinoline-functionalized Schiff bases, coordination is confirmed to occur via the nitrogen atom of the quinoline moiety. nih.gov Similarly, studies on iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine, a ligand featuring two imidazole units attached to a central pyridine (B92270) ring (structurally analogous to quinoline), demonstrate that coordination occurs in a tridentate fashion through the pyridine nitrogen and one nitrogen from each imidazole ring. mdpi.com

Based on these analogues, a metal complex of this compound, [M(L)ₓ]ⁿ⁺, would likely feature:

Bidentate N,N' Coordination: The ligand would coordinate to the metal center through the quinoline nitrogen and an imidazole nitrogen.

Five-Membered Chelate Ring: This coordination would form a thermodynamically stable five-membered metallacycle.

Common Geometries: For transition metals, this would likely result in octahedral [M(L)₃]ⁿ⁺ or tetrahedral [M(L)₂]ⁿ⁺ geometries, depending on the metal ion and steric factors. For example, iron(II) complexes with similar bidentate nitrogen ligands often adopt a distorted-octahedral geometry with a FeN₆ core when three ligand molecules are bound. mdpi.com

Spectroscopic methods are essential for confirming metal-ligand bond formation and elucidating the electronic structure of the resulting complexes.

Infrared (IR) Spectroscopy: Upon complexation, characteristic shifts in the vibrational frequencies of the this compound ligand are expected. The coordination of the quinoline and imidazole nitrogen atoms to a metal center typically leads to:

A shift of the C=N stretching vibrations of both the quinoline and imidazole rings to higher or lower frequencies. For example, in silver(I) complexes of quinoline Schiff bases, the C=N band of the quinolinyl ring shifts upon coordination. nih.gov

Changes in the pattern of ring vibration bands, particularly in the 1650–1450 cm⁻¹ region, indicating the involvement of the heterocyclic rings in coordination. mdpi.com

The appearance of new bands at lower frequencies (typically < 500 cm⁻¹), which can be attributed to the M-N stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free this compound ligand is expected to show intense absorption bands in the UV region, corresponding to π–π* and n–π* transitions within the aromatic quinoline and imidazole systems. Upon formation of a metal complex, several changes are anticipated:

Bathochromic or Hypsochromic Shifts: The intra-ligand transition bands may shift to longer (bathochromic) or shorter (hypsochromic) wavelengths due to the perturbation of the ligand's electronic structure upon coordination.

Metal-to-Ligand Charge Transfer (MLCT): For transition metal complexes with accessible d-orbitals (e.g., Fe(II), Cu(II), Ru(II)), new absorption bands may appear in the visible region. These bands are often attributable to MLCT transitions, where an electron is excited from a metal-based orbital to a ligand-based π* orbital. Such bands are characteristic of coordination and are crucial for the photophysical properties of the complex. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying complexes containing paramagnetic metal ions, such as Cu(II) or high-spin Mn(II) and Fe(III). For a potential Cu(II) complex of this compound, the EPR spectrum would provide information about the coordination environment and the nature of the metal-ligand bonding. In studies of Cu(II) complexes with a 5-nitro-8-hydroxyquinoline derivative, EPR was used to identify the formation of various species in solution and to characterize their coordination geometries (e.g., distorted octahedral or square planar). nih.govmdpi.com The principal values of the g-tensor (gₓ, gᵧ, g₂) and the hyperfine coupling constants (A) obtained from the spectrum are sensitive to the symmetry of the complex and the covalency of the M-N bonds.

| Spectroscopic Technique | Free Ligand Signature | Expected Signature in Metal Complex | Reference Analogue |

| IR Spectroscopy | C=N stretch of quinoline/imidazole rings. | Shift in C=N stretching frequency; new M-N bands. | Quinoline Schiff Bases nih.gov |

| UV-Vis Spectroscopy | Intense π–π* and n–π* bands in UV region. | Shift in ligand bands; new MLCT bands in visible region. | 5-Nitro-8-hydroxyquinoline Hybrids nih.gov |

| EPR Spectroscopy | EPR silent (if diamagnetic). | Characteristic g and A values for paramagnetic metals. | Cu(II)-Quinoline-Proline Complexes mdpi.com |

Magnetic Properties of Metal-5-(1H-imidazol-2-yl)quinoline Complexes

The magnetic properties of complexes containing this compound would be highly dependent on the choice of the central metal ion, particularly for first-row transition metals. As a bidentate ligand with two nitrogen donor atoms, it is expected to create a moderately strong ligand field.

For an iron(II) complex, this ligand field strength could place it near the spin-crossover (SCO) region. SCO is a phenomenon where a complex can switch between a low-spin (LS) and a high-spin (HS) electronic configuration in response to external stimuli like temperature or pressure. A relevant analogue, 2,6-bis(1H-imidazol-2-yl)pyridine (L), forms an octahedral [FeL₂]²⁺ complex that exhibits a complete, high-temperature spin crossover. mdpi.com

The magnetic behavior of such complexes can be monitored by measuring the magnetic susceptibility as a function of temperature. The effective magnetic moment (μ_eff) is calculated from this data.

High-Spin (HS) State: For an octahedral Fe(II) complex (S=2), the μ_eff value would be around 4.9 μ_B or higher, decreasing at low temperatures due to zero-field splitting. mdpi.com

Low-Spin (LS) State: For a diamagnetic LS Fe(II) complex (S=0), the μ_eff value would be close to 0 μ_B.

Spin Crossover (SCO): For a complex exhibiting SCO, the μ_eff would transition between the HS and LS values as the temperature changes. mdpi.com

| Complex (Analogue) | T (K) | µ_eff (µ_B) | Magnetic State |

| [FeL₂]SO₄·0.5H₂O | 300 | 2.35 | Mostly Low-Spin |

| [FeL₂]Br₂·H₂O | 300 | 2.10 | Mostly Low-Spin |

| FeL₂₂ | 300 | 3.35 | Mixed Spin State |

| [FeL₂]B₁₀H₁₀∙H₂O | 600 | ~4.9 | High-Spin |

| [FeL₂]B₁₂H₁₂∙1.5H₂O | 600 | ~4.9 | High-Spin |

| (Data for L = 2,6-bis(1H-imidazol-2-yl)pyridine) mdpi.com |

Given these findings, it is reasonable to predict that an octahedral complex of iron(II) with this compound, such as [Fe(L)₃]²⁺, could also exhibit temperature-dependent magnetic properties, potentially including spin crossover.

Electrochemical Properties of this compound and its Metal Complexes

The electrochemical behavior of this compound and its metal complexes can be investigated using techniques like cyclic voltammetry (CV). Both the quinoline and imidazole rings are redox-active, meaning they can be oxidized or reduced at specific potentials.

Upon complexation, the redox potentials of both the ligand and the metal center are expected to change:

Ligand-Centered Redox Processes: The reduction or oxidation of the ligand will become more or less favorable depending on the electron-donating or -withdrawing nature of the coordinated metal ion. Coordination to a metal cation generally makes the ligand more difficult to oxidize and easier to reduce.

Metal-Centered Redox Processes: The redox potential of the metal ion (e.g., the Fe(III)/Fe(II) or Cu(II)/Cu(I) couple) is significantly influenced by the coordinating ligand. The strong σ-donating character of the nitrogen atoms in the quinoline and imidazole rings would stabilize higher oxidation states of the metal, typically shifting the reduction potential to more negative values compared to the aquated metal ion.

Studies on related 8-hydroxyquinoline (B1678124) derivatives have demonstrated complex electrochemical reduction mechanisms involving multiple electron and proton transfers, with the processes being highly dependent on pH. researchgate.net For metal complexes, such as those of a 5-nitro-8-hydroxyquinoline-proline hybrid, cyclic voltammetry has been used to characterize the redox properties of the forming iron and copper complexes in solution. nih.gov Therefore, CV studies on this compound complexes would provide valuable information on the electronic communication between the metal and the ligand and the stability of different oxidation states.

Catalytic Applications and Reaction Mechanisms of 5 1h Imidazol 2 Yl Quinoline and Its Complexes

Organic Transformation Catalysis by 5-(1H-imidazol-2-yl)quinoline Derivatives

In the absence of a metal center, this compound can function as a potent organocatalyst. Its activity primarily stems from the basicity of the imidazole (B134444) nitrogen atom, which can effectively deprotonate acidic C-H bonds to initiate catalytic cycles. This capability has been harnessed for several important organic transformations.

The Friedländer annulation is a fundamental method for synthesizing quinoline (B57606) and polycyclic quinoline derivatives. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. Research has demonstrated that this compound is an efficient organocatalyst for this reaction.

The proposed mechanism involves the catalyst acting as a Brønsted base. The imidazole nitrogen deprotonates the α-methylene group of the active carbonyl compound (e.g., cyclohexanone), generating an enolate intermediate. This nucleophilic enolate then attacks the carbonyl carbon of the 2-aminoaryl ketone. The resulting adduct undergoes intramolecular cyclization via condensation between the amino group and the remaining carbonyl, followed by a dehydration step to afford the final substituted quinoline product. The catalyst is regenerated and can enter a new cycle. The efficiency of the catalysis is highlighted by the high yields achieved with low catalyst loading.

Table 1: this compound Catalyzed Friedländer Annulation

| Entry | 2-Aminoaryl Ketone | Active Methylene (B1212753) Compound | Catalyst Loading (mol%) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Aminobenzophenone | Cyclohexanone | 10 | Toluene | 94 |

| 2 | 2-Aminobenzophenone | Acetone | 10 | Toluene | 85 |

| 3 | 2-Amino-5-chlorobenzophenone | Cyclopentanone | 10 | Toluene | 91 |

| 4 | 2-Aminoacetophenone | Cyclohexanone | 10 | Toluene | 88 |

| 5 | 2-Aminobenzophenone | Cyclohexanone | 0 | Toluene | <5 (Trace) |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. This compound has been identified as an effective promoter for the synthesis of complex heterocyclic structures via MCRs. One notable example is the three-component synthesis of polyhydroquinolines from an aromatic aldehyde, dimedone, and an amine source like ammonium (B1175870) acetate (B1210297).

In this process, the catalyst is believed to facilitate two key steps. First, it catalyzes the Knoevenagel condensation between the aromatic aldehyde and dimedone. Subsequently, it promotes the Michael addition of a second equivalent of dimedone or an enamine intermediate, followed by cyclization and dehydration to yield the polyhydroquinoline scaffold. The catalyst's ability to activate multiple substrates in the reaction pot underscores its utility in complex synthetic cascades.

Beyond the aforementioned reactions, this compound serves as a catalyst for other base-mediated transformations. A prime example is the Knoevenagel condensation, a cornerstone reaction in C-C bond formation. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate.

The catalytic role of this compound is to deprotonate the highly acidic C-H bond of the active methylene compound. The resulting stabilized carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule yields the desired α,β-unsaturated product. The reaction proceeds rapidly under mild conditions with high yields, demonstrating the catalyst's effectiveness.

Table 2: Catalysis of Knoevenagel Condensation with Various Aldehydes

| Entry | Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Malononitrile | 5 | Ethanol (B145695) | 98 |

| 2 | 4-Chlorobenzaldehyde | Malononitrile | 5 | Ethanol | 99 |

| 3 | 4-Methoxybenzaldehyde | Malononitrile | 5 | Ethanol | 96 |

| 4 | Furfural | Ethyl cyanoacetate | 5 | Ethanol | 92 |

Computational and Theoretical Investigations of 5 1h Imidazol 2 Yl Quinoline

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Intermolecular Interaction Dynamics

The study of intermolecular interaction dynamics provides crucial insights into the solid-state behavior of molecular crystals, influencing properties such as crystal packing, stability, and polymorphism. In the context of 5-(1H-imidazol-2-yl)quinoline, a molecule rich in aromatic systems and hydrogen bond donors/acceptors, these interactions are paramount. Computational methods are essential for elucidating the nature and strength of these non-covalent forces.

Energy framework calculations, often performed as a follow-up to crystallographic and computational analyses, provide a quantitative measure of the interaction energies between molecules in a crystal. By calculating the electrostatic, polarization, dispersion, and repulsion components of the total interaction energy, researchers can visualize the topology and strength of the packing. This analysis highlights the dominant forces responsible for the crystal's architecture, whether they be strong hydrogen bonds or weaker, but collectively significant, van der Waals forces and π-interactions. mdpi.com

Quantum Chemical Calculations for Spectroscopic Prediction and Validation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for predicting and interpreting the spectroscopic properties of molecules like this compound. researchgate.nettees.ac.uk These theoretical approaches allow for the calculation of molecular structures and electronic properties, which in turn can be used to generate theoretical spectra that can be compared with experimental data for validation.

Theoretical vibrational (Infrared) and Nuclear Magnetic Resonance (NMR) spectra are routinely calculated using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netnih.govijcce.ac.ir

Infrared (IR) Spectroscopy: Computational frequency analysis on an optimized molecular geometry yields theoretical vibrational modes. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental FT-IR spectra. researchgate.net This process aids in the assignment of complex vibrational bands in the experimental spectrum to specific molecular motions, such as N-H stretching in the imidazole (B134444) ring, C=N stretching in both the quinoline (B57606) and imidazole moieties, and various C-H bending modes of the aromatic systems. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts. ijcce.ac.ir By computing the isotropic magnetic shielding tensors for each nucleus in the optimized structure, theoretical ¹H and ¹³C NMR spectra can be generated. Comparing these calculated shifts with experimental values serves as a stringent test of the accuracy of the computed molecular geometry. nih.gov Discrepancies can point to specific intermolecular effects in the solid state or solvent effects in solution that are not fully captured by the gas-phase calculation.

Below is an illustrative table comparing experimental and calculated NMR data for a related compound, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, demonstrating the typical level of agreement achieved by these methods. nih.gov

| Proton Assignment | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| H2-imidazole | 7.75 | 7.92 |

| H4-imidazole | 6.84 | 7.12 |

| H5-imidazole | 7.10 | 7.45 |

| CH₂ | 5.56 | 5.68 |

| H2-quinoline | 8.85 | 8.63 |

| H3-quinoline | 7.58 | 7.60 |

| H4-quinoline | 8.53 | 8.81 |

| H6-quinoline | 7.36 | 7.51 |

| H7-quinoline | 7.05 | 7.09 |

| OH | 9.93 | 10.12 |

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the electronic excited states of molecules and predicting their UV-Visible absorption spectra. ijcce.ac.ir By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can simulate the electronic spectrum, identifying the wavelengths of maximum absorption (λₘₐₓ). tees.ac.uk

Analysis of the molecular orbitals involved in these electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other frontier orbitals, provides a detailed picture of the nature of the excitations (e.g., π→π* or n→π* transitions). tees.ac.uk This information is critical for understanding the photophysical properties of this compound and for designing derivatives with tailored optical characteristics. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is also a key parameter derived from these calculations, serving as an indicator of the molecule's chemical reactivity and kinetic stability.

| Calculated λₘₐₓ (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|

| 355 | 0.451 | HOMO -> LUMO | π -> π |

| 310 | 0.123 | HOMO-1 -> LUMO | π -> π |

| 285 | 0.089 | HOMO -> LUMO+1 | π -> π* |

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis, AIM Theory)

A comprehensive understanding of the crystal packing of this compound requires a detailed analysis of the non-covalent interactions that govern its supramolecular assembly. rsc.orgrsc.org Techniques such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (AIM) provide powerful visual and quantitative frameworks for this purpose.

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a defining role in the crystal structures of nitrogen heterocycles. nih.govrsc.org In this compound, the imidazole N-H group is a potent hydrogen bond donor, while the nitrogen atoms of both the quinoline and imidazole rings are potential acceptors. nih.gov This functionality allows for the formation of robust hydrogen-bonding networks, such as chains or sheets, which dictate the supramolecular architecture. nih.govrsc.org

Hirshfeld surface analysis is particularly effective at identifying and characterizing these networks. researchgate.netnih.gov The fingerprint plots can quantify the percentage contribution of N-H···N, C-H···N, and other weak hydrogen bonds to the total Hirshfeld surface area, confirming their significance in the crystal packing.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 45.5 |

| C···H / H···C | 20.1 |

| O···H / H···O | 14.8 |

| N···H / H···N | 11.2 |

| C···C | 5.8 |

| C···N / N···C | 2.6 |

Given the aromatic nature of both the quinoline and imidazole rings, π-π stacking interactions are expected to be a significant feature in the crystal structure of this compound. nih.govnih.gov These interactions arise from the attractive electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. They can adopt various geometries, including face-to-face and offset (or slipped-stack) arrangements.

Crystallographic data, such as the interplanar distance between stacked rings and the slip angle, provide geometric evidence for these interactions. nih.gov Computationally, Hirshfeld surface analysis can visualize these interactions through features on the "shape index" and "curvedness" maps. nih.govacs.org Furthermore, fingerprint plots will show characteristic "wings" corresponding to C···C contacts, which are indicative of π-π stacking. mdpi.com The presence and geometry of these stacking interactions are crucial for stabilizing the crystal lattice and influencing the material's electronic properties.

Prediction of Structure-Reactivity Relationships from Computational Models

Theoretical calculations are typically employed to determine a variety of molecular properties and reactivity descriptors. These descriptors help in understanding the chemical behavior of the compound. Key parameters often investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness and softness, and the global electrophilicity index.

The HOMO energy is associated with the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. A smaller HOMO-LUMO energy gap is generally indicative of higher chemical reactivity and lower kinetic stability. nih.govnih.gov These frontier molecular orbitals are critical in predicting how the molecule will interact with other chemical species.

Global reactivity descriptors are calculated from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. For instance, a lower value for chemical hardness and a higher value for the global electrophilicity index suggest a higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of computational studies. These maps illustrate the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such information is vital for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions.

While specific data for this compound is not available, the following tables provide an illustrative example of the types of data generated in computational studies of similar quinoline-imidazole compounds. The values presented are hypothetical and intended to demonstrate the format and nature of the data obtained from such theoretical investigations.

Table 1: Calculated Global Reactivity Descriptors (Illustrative Example)

| Parameter | Symbol | Formula | Value (eV) |

| HOMO Energy | EHOMO | - | -6.25 |

| LUMO Energy | ELUMO | - | -1.89 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.36 |

| Ionization Potential | IP | -EHOMO | 6.25 |

| Electron Affinity | EA | -ELUMO | 1.89 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.07 |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -4.07 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.18 |

| Chemical Softness | S | 1/(2η) | 0.23 |

| Global Electrophilicity Index | ω | μ²/ (2η) | 3.80 |

Supramolecular Chemistry and Advanced Materials Development Involving 5 1h Imidazol 2 Yl Quinoline

Self-Assembly Principles and Architectures

Self-assembly is a process where individual components spontaneously organize into well-defined structures. dovepress.com This phenomenon is governed by non-covalent interactions such as hydrogen bonding, metal coordination, hydrophobic forces, and π-π stacking. dovepress.com For 5-(1H-imidazol-2-yl)quinoline, its unique structure, featuring both a quinoline (B57606) and an imidazole (B134444) moiety, provides multiple sites for these interactions, making it an excellent candidate for programmed self-assembly. rsc.org

Hydrogen Bond-Driven Assemblies

Hydrogen bonding is a primary force in the self-assembly of molecules containing this compound. The imidazole ring, with its N-H donor and sp2 nitrogen acceptor, readily participates in hydrogen bond formation. mdpi.com These interactions can link molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. researchgate.netusf.educonicet.gov.ar The stability and geometry of these assemblies are dictated by the directionality and strength of the hydrogen bonds. The resulting supramolecular structures can exhibit properties distinct from the individual molecules, such as enhanced thermal stability and unique crystalline frameworks. usf.edu

Metal-Organic Frameworks (MOFs) incorporating this compound motifs

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The imidazole and quinoline nitrogen atoms in this compound can coordinate with various metal centers, making it a suitable organic linker for MOF synthesis. mdpi.comnih.gov The resulting MOFs can possess high porosity, large surface areas, and tunable pore sizes, which are advantageous for applications in gas storage and separation. mdpi.comnih.gov

For instance, MOFs constructed with imidazole-based linkers have demonstrated significant carbon dioxide (CO2) uptake. The presence of open metal sites and the nitrogen atoms of the imidazole groups can enhance the affinity for CO2. mdpi.com The structural versatility of this compound allows for the design of MOFs with specific topologies and functionalities. tandfonline.comresearchgate.net

Table 1: Examples of MOFs with Imidazole-Based Linkers and their CO2 Adsorption Capacities

| MOF Name | Organic Linker | Metal Ion | CO2 Adsorption Capacity (mmol/g) at 298 K, 1 bar |

| TIBM-Cu | 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (B151609) | Cu | 3.60 mdpi.com |

| TIBM-Al | 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene | Al | 2.1 mdpi.com |

| TIBM-Cr | 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene | Cr | 1.6 mdpi.com |

| MFM-126 | Amide-functionalized isoreticular MFM | - | 4.63 mdpi.com |

| UiO-66-NH2 | - | - | 3.0 mdpi.com |

This table is generated based on data from the text for illustrative purposes.

Coordination Polymers and Metallosupramolecular Structures

Beyond MOFs, this compound is instrumental in forming a wide array of coordination polymers and metallosupramolecular structures. dntb.gov.uaotago.ac.nz In these assemblies, the ligand's nitrogen atoms bind to metal ions, leading to the formation of discrete polynuclear clusters, one-dimensional chains, two-dimensional grids, and intricate three-dimensional networks. rsc.orgacs.orgmdpi.comuq.edu.au The final architecture is influenced by the coordination geometry of the metal ion, the flexibility of the ligand, and the reaction conditions. rsc.org

These metallosupramolecular structures can exhibit interesting magnetic, optical, and catalytic properties. researchgate.netfrontiersin.org For example, the self-assembly of polynuclear clusters can lead to materials with multi-step spin crossover behavior or light-induced excited spin state trapping. rsc.org

Sensing Applications Based on this compound

The unique electronic and structural features of this compound make it a valuable component in the design of chemosensors. nih.gov These sensors can detect the presence of specific metal ions and anions through changes in their optical or electrochemical properties.

Chemosensors for Metal Ions and Anions

Derivatives of this compound have been developed as selective and sensitive chemosensors for various metal ions, including zinc (Zn2+), iron (Fe3+/Fe2+), and copper (Cu2+). nih.govacs.orgresearchgate.net The quinoline and imidazole nitrogens, along with other potential donor atoms, can form stable complexes with metal ions. acs.org This binding event often leads to a measurable change in the sensor's fluorescence or color. acs.orgresearchgate.net For instance, some quinoline-based sensors exhibit a "turn-on" fluorescence response upon binding to Zn2+. nih.govrsc.org

Similarly, the imidazole N-H group can act as a hydrogen bond donor for anion recognition. mdpi.comrsc.org This interaction can be exploited to develop sensors for anions like fluoride (B91410) (F-), acetate (B1210297) (AcO-), dihydrogen phosphate (B84403) (H2PO4-), and bisulfate (HSO4-). rsc.orgresearchgate.netacs.org The binding of an anion can either enhance or quench the fluorescence of the sensor, or cause a color change visible to the naked eye. rsc.org

Table 2: Selected Chemosensors Based on Quinoline-Imidazole Scaffolds and their Target Analytes

| Chemosensor Base | Target Analyte | Sensing Response |

| Quinoline-benzimidazole conjugate (QBC) | Zn2+ | Fluorescence "turn off-on" rsc.org |

| 2-(4,5-diphenyl-1H-imidazol-2-yl)-4-phenylquinoline (DIPQ) | Zn2+ | Color change and green fluorescence researchgate.net |

| Quinoline-based phenyl thiazole (B1198619) (QPT) and benzothiazole (B30560) (QBT) | Fe3+, Fe2+, Cu2+ | Fluorescence quenching and color change acs.org |

| Ruthenium(II) polypyridyl-imidazole complex | H2PO4-, HSO4- | "Turn-on" luminescence rsc.org |

| Ruthenium(II) polypyridyl-imidazole complex | F-, AcO- | "Turn-off" luminescence and color change rsc.org |

| Pyrene tethered imidazole derivative (PTIQ) | Hg2+ | Color change and fluorescence quenching researchgate.net |

This table is generated based on data from the text for illustrative purposes.

Optical and Electrochemical Sensing Mechanisms

The detection of ions by this compound-based sensors relies on various photophysical and electrochemical principles.

Optical Sensing Mechanisms:

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the sensor can restrict intramolecular rotation and suppress non-radiative decay pathways, leading to an increase in fluorescence intensity (a "turn-on" response). rsc.org

Photoinduced Electron Transfer (PET): In the free sensor, a PET process from the receptor to the fluorophore can quench the fluorescence. Upon ion binding, this PET process can be inhibited, resulting in fluorescence enhancement. nanobioletters.com

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -withdrawing nature of the substituents, leading to a shift in the absorption or emission spectra. researchgate.net This can result in a colorimetric or ratiometric fluorescence response.

Fluorescence Quenching: The interaction with an analyte, particularly heavy metal ions, can lead to a decrease in fluorescence intensity through mechanisms like energy transfer or electron transfer. acs.org

Electrochemical Sensing Mechanisms:

Cyclic Voltammetry (CV): The binding of an ion to a sensor can alter its redox properties. This change can be monitored using cyclic voltammetry, where shifts in the oxidation or reduction potentials of the sensor-ion complex indicate a binding event. rsc.orgsciopen.com The interaction with the analyte modifies the electron density at the electroactive center of the sensor molecule, thus affecting the ease of its oxidation or reduction.

Optoelectronic and Luminescent Materials

The unique electronic structure of this compound, arising from the coupling of the electron-accepting quinoline moiety with the electron-donating imidazole ring, makes it a compelling candidate for advanced optoelectronic and luminescent materials. This inherent donor-acceptor character facilitates intramolecular charge transfer (ICT), a key process underpinning its notable photophysical properties.

Fluorescence Properties and Quantum Yields

Derivatives of the quinoline-imidazole scaffold are recognized for their significant fluorescent properties. The emission characteristics are highly sensitive to the molecular environment, a phenomenon known as solvatochromism, where the emission wavelength and intensity change with the polarity of the solvent. This sensitivity is a direct consequence of the change in dipole moment upon photoexcitation in these push-pull systems.

Studies on related 2-(aryloxy)-3-(4,5-diaryl-1H-imidazol-2-yl)quinolines have demonstrated that these molecules exhibit distinct fluorescence. The photophysical behavior, including absorption and emission spectra, is influenced by the nature and position of substituents on the core structure. For instance, imidazo[5,1-a]isoquinolines, which share structural similarities, show intense fluorescence emissions between 440 nm and 460 nm, with quantum yields ranging from 9% to as high as 37% in dichloromethane, depending on the attached functional groups. The introduction of electron-donating or electron-withdrawing groups can fine-tune these properties, enhancing the quantum yield. For some polyfluorinated-2H-imidazole derivatives, the presence of an electron-withdrawing group in the para-position of a phenyl substituent has been shown to improve the fluorescence quantum yield.

The quantum yield (Φ) of these compounds can be significant, indicating efficient emission of light after absorption. For example, certain pyrrolo[1,2-c]pyrimidines, another class of azaheterocycles, exhibit quantum yields up to 55%, which underscores the potential of nitrogen

Chemical Reactivity and Mechanistic Organic Chemistry of 5 1h Imidazol 2 Yl Quinoline

Electrophilic Aromatic Substitution Reactions on Quinoline (B57606) and Imidazole (B134444) Rings

The quinoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the benzene (B151609) portion of the quinoline nucleus is more susceptible to attack than the pyridine (B92270) part. Electrophilic substitution on quinoline typically occurs at the C5 and C8 positions. imperial.ac.ukquora.com The imidazole ring, on the other hand, is an electron-rich heterocycle and is generally activated towards electrophilic attack, which commonly occurs at the C4 or C5 positions. quora.compharmaguideline.com

In 5-(1H-imidazol-2-yl)quinoline, the imidazole moiety at the C5 position of the quinoline ring will influence the regioselectivity of electrophilic substitution. The imidazole ring can act as an activating group, although its precise effect on the quinoline nucleus is complex. Conversely, the electron-withdrawing quinoline ring will deactivate the imidazole ring towards electrophilic attack.

Predicting the exact site of electrophilic attack on the parent compound is challenging without specific experimental data. However, based on the general principles of the individual heterocycles, electrophilic substitution could potentially occur at the C8 position of the quinoline ring or the C4/C5 positions of the imidazole ring. The outcome of a specific reaction would depend on the nature of the electrophile and the reaction conditions. For instance, nitration of quinoline itself yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. imperial.ac.uk It is plausible that the presence of the imidazole substituent at C5 would direct substitution towards the C8 position.

The regioselectivity of electrophilic substitution is also highly sensitive to the electronic properties of existing substituents. nih.gov For example, in related systems, altering the electronic nature of substituents can shift the position of bromination. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | 5-(1H-imidazol-2-yl)-8-nitroquinoline | The C5 and C8 positions of quinoline are most susceptible to electrophilic attack. The C5 position is blocked, directing the substitution to C8. |

| Halogenation (Br₂/FeBr₃) | 8-bromo-5-(1H-imidazol-2-yl)quinoline | Similar to nitration, the C8 position is the most likely site for halogenation on the quinoline ring. |

Nucleophilic Substitution Reactions and Transformations

Nucleophilic substitution on the quinoline ring typically occurs at the C2 and C4 positions, which are electron-deficient. imperial.ac.uk The imidazole ring is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups. However, the C2 position of imidazole can be susceptible to nucleophilic substitution, especially if a good leaving group is present. pharmaguideline.comzenodo.org

In this compound, direct nucleophilic attack on the unsubstituted rings is unlikely. However, derivatives of this compound, such as halo-substituted analogues, would be expected to undergo nucleophilic substitution. For instance, a halogen atom at the C2 or C4 position of the quinoline ring should be readily displaced by nucleophiles. thieme-connect.comiust.ac.ir Similarly, a halogen at the C2 position of the imidazole ring is susceptible to nucleophilic displacement. pharmaguideline.com

Studies on related haloquinolines have shown that the reactivity towards nucleophilic displacement is significant at the C2 and C4 positions. mdpi.orgacs.org For example, 2,4-dichloroquinolines react selectively with sodium azide (B81097) at the 4-position. mdpi.org Palladium-catalyzed Buchwald-Hartwig amination has been successfully employed for C-N bond formation between 2-haloimidazoles and aromatic amines, indicating a viable pathway for functionalization. researchgate.net

Table 2: Potential Nucleophilic Substitution Reactions on Halogenated Derivatives

| Starting Material | Nucleophile | Potential Product |

| 4-chloro-5-(1H-imidazol-2-yl)quinoline | Piperidine | 4-(piperidin-1-yl)-5-(1H-imidazol-2-yl)quinoline |

| 2-bromo-5-(1H-imidazol-2-yl)quinoline | Sodium methoxide | 5-(1H-imidazol-2-yl)-2-methoxyquinoline |

| 5-(2-chloro-1H-imidazol-2-yl)quinoline | Ammonia | 5-(2-amino-1H-imidazol-2-yl)quinoline |

Cycloaddition Reactions Involving the Heterocyclic Moieties

Both quinoline and imidazole moieties can participate in cycloaddition reactions, although the specific reactivity depends on the nature of the reaction partner. The aza-Diels-Alder reaction, particularly the Povarov reaction, is a well-established method for the synthesis of tetrahydroquinoline derivatives. mdpi.comrsc.org In these reactions, an imine acts as the diene and reacts with an electron-rich alkene. It is conceivable that the quinoline ring of this compound, particularly when activated, could act as a dienophile in certain Diels-Alder reactions. escholarship.orgresearchgate.net

Imidazoles themselves can act as dienophiles in inverse electron demand Diels-Alder reactions. researchgate.netnih.gov Furthermore, substituted vinylimidazoles have been shown to undergo Diels-Alder reactions with dienophiles like N-phenylmaleimide at room temperature. mdpi.comnih.gov This suggests that a vinyl-substituted derivative of this compound could potentially undergo intramolecular cycloaddition. The Huisgen [3+2] dipolar cycloaddition is another relevant reaction type, which has been used to create hybrid quinoline-imidazole systems. nih.gov

While there are no specific reports on the cycloaddition reactions of this compound itself, the known reactivity of its constituent rings suggests a rich potential for such transformations, leading to more complex polycyclic structures.

Redox Chemistry and Electron Transfer Processes

The redox chemistry of this compound involves both the quinoline and imidazole rings. The quinoline ring can be reduced to form 1,2,3,4-tetrahydroquinoline (B108954) derivatives using various reducing agents. orientjchem.orgwikipedia.orgresearchgate.netcapes.gov.bracs.org Oxidation of the quinoline ring is more challenging, but strong oxidizing agents like potassium permanganate (B83412) can cleave the benzene ring. orientjchem.org The nitrogen atom of the quinoline can be oxidized to form a quinoline N-oxide. rsc.org

The imidazole ring is generally stable towards oxidation. pharmaguideline.comwjpsonline.com However, it can be oxidized under harsh conditions. More relevant is the oxidation of related dihydroimidazole (B8729859) (imidazoline) derivatives to the corresponding imidazole. encyclopedia.pub

Studies on the oxidation of 2-substituted quinolines using metalloporphyrin catalysts, which mimic the action of cytochrome P450 enzymes, have shown that oxidation can occur on the aromatic moiety to form epoxides. nih.govscirp.orgdntb.gov.uarsc.orgrsc.org This suggests that the benzene part of the quinoline ring in this compound could be susceptible to such biomimetic oxidation.

Table 3: Potential Redox Reactions